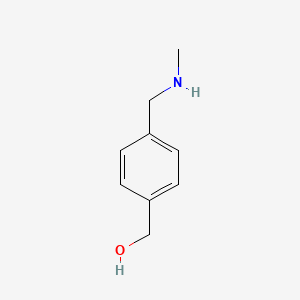
(4-((Methylamino)methyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((Methylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a methylamino group at the para position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-((Methylamino)methyl)phenyl)methanol involves the reduction of 4-((Methylamino)methyl)benzaldehyde using borane-tetrahydrofuran (THF) complex. The reaction is typically carried out at temperatures ranging from 0 to 25°C for about 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
(4-((Methylamino)methyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-((Methylamino)methyl)benzaldehyde or 4-((Methylamino)methyl)benzoic acid.
Reduction: 4-((Methylamino)methyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-((Methylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-((Methylamino)methyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
(4-((Methylamino)methyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.
(4-((Methylamino)methyl)benzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(4-((Methylamino)methyl)aniline): Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
(4-((Methylamino)methyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a methylamino group on the phenyl ring
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
[4-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
XZRBKRJYOUSBMI-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















